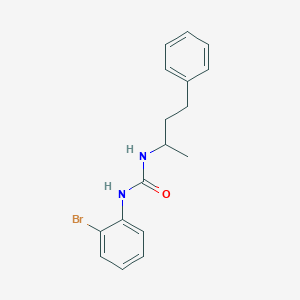![molecular formula C20H28N2O B4753594 2-[1-(3-methyl-2-buten-1-yl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4753594.png)
2-[1-(3-methyl-2-buten-1-yl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol
Descripción general
Descripción
2-[1-(3-methyl-2-buten-1-yl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPPE and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
MPPE has been studied for its potential applications in scientific research. One of the most promising areas of research involves the use of MPPE as a potential treatment for neurological disorders. Studies have shown that MPPE has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of MPPE is not fully understood. However, studies have shown that MPPE can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. MPPE has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPPE has been shown to have a number of biochemical and physiological effects. Studies have shown that MPPE can increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). MPPE has also been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPE in lab experiments is its neuroprotective effects. This makes it a promising compound for studying the mechanisms of neurodegenerative diseases and potential treatments. However, one of the limitations of using MPPE is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on MPPE. One area of research involves further investigating its potential as a treatment for neurodegenerative diseases. Other areas of research include studying the effects of MPPE on other neurotransmitter systems and investigating its potential as a treatment for other conditions, such as depression and anxiety.
In conclusion, 2-[1-(3-methyl-2-buten-1-yl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is a promising compound that has been studied for its potential applications in scientific research. Its neuroprotective effects and potential as a treatment for neurological disorders make it an important area of research for the future.
Propiedades
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-(3-phenylprop-2-ynyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-18(2)10-13-22-15-14-21(17-20(22)11-16-23)12-6-9-19-7-4-3-5-8-19/h3-5,7-8,10,20,23H,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQFTPFWZBDFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC#CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[1-(3-Methylbut-2-en-1-yl)-4-(3-phenylprop-2-yn-1-yl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4753518.png)
![2-[(4-fluorophenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B4753540.png)
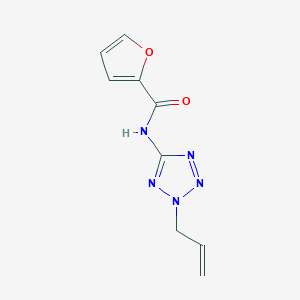
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4753559.png)
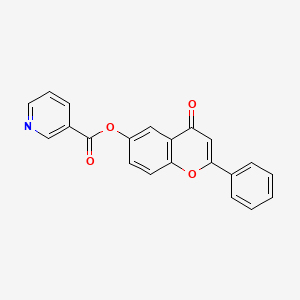
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4753567.png)
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4753574.png)
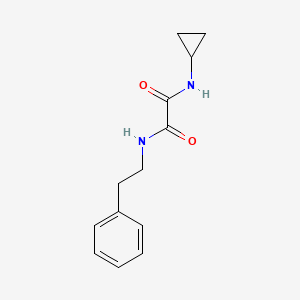
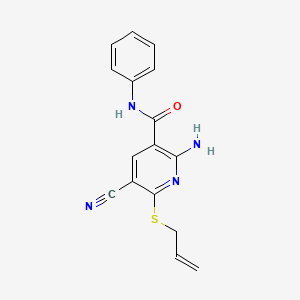
![2-(2,4-dichlorophenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4753602.png)
![4-[2-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4753603.png)
![N-(4-fluorobenzyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4753612.png)
![N'-{[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4753619.png)
